molecular formula C12H14Cl2FNO4S B587931 ent-Florfenicol-d3 CAS No. 1217619-10-7

ent-Florfenicol-d3

Cat. No.: B587931
CAS No.: 1217619-10-7
M. Wt: 361.224
InChI Key: AYIRNRDRBQJXIF-QVCCWKKGSA-N
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Description

ent-Florfenicol-d3: is a deuterium-labeled derivative of Florfenicol, a synthetic fluorinated analog of thiamphenicol. Florfenicol is a broad-spectrum antibiotic commonly used in veterinary medicine to treat bacterial infections in livestock and aquaculture. The deuterium labeling in this compound makes it a valuable tool in pharmacokinetic and metabolic studies due to its stability and traceability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ent-Florfenicol-d3 involves the incorporation of deuterium atoms into the Florfenicol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogen-deuterium exchange reaction, where Florfenicol is treated with deuterium gas in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions. The process requires specialized equipment to handle deuterium gas and ensure the safety and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: ent-Florfenicol-d3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Involves the replacement of one atom or group with another. .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield deuterated Florfenicol oxides, while reduction may produce deuterated Florfenicol alcohols .

Scientific Research Applications

ent-Florfenicol-d3 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ent-Florfenicol-d3 is similar to that of Florfenicol. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of peptide bonds. This action effectively halts bacterial growth and replication. The deuterium labeling does not alter the mechanism of action but enhances the compound’s stability and traceability in pharmacokinetic studies .

Comparison with Similar Compounds

Uniqueness: ent-Florfenicol-d3 is unique due to its deuterium labeling, which provides enhanced stability and traceability in scientific studies. This makes it a valuable tool for pharmacokinetic and metabolic research, allowing for more accurate and detailed analysis compared to its non-deuterated counterparts .

Properties

CAS No.

1217619-10-7

Molecular Formula

C12H14Cl2FNO4S

Molecular Weight

361.224

IUPAC Name

2,2-dichloro-N-[(2R,3S)-1,1,2-trideuterio-1-fluoro-3-hydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide

InChI

InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m0/s1/i6D2,9D

InChI Key

AYIRNRDRBQJXIF-QVCCWKKGSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O

Synonyms

2,2-Dichloro-N-[(1R,2S)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3; 

Origin of Product

United States

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